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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15557028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties of the fluorescent probe

Cy2, including its photophysical characteristics, chemical structure, and common applications.

Detailed experimental protocols are provided for key techniques, and signaling pathways and

experimental workflows are visualized for clarity.

Core Photophysical and Chemical Properties
Cy2 is a synthetically derived cyanine dye renowned for its utility in various fluorescence-based

biological applications.[1] As a member of the cyanine family, it possesses a characteristic

polymethine chain linking two nitrogen-containing heterocyclic rings, a structure that imparts a

high molar extinction coefficient.[1]

Spectral Properties
Cy2 is characterized by its excitation and emission spectra in the blue-green region of the

visible spectrum. It is spectrally similar to other popular green fluorophores such as fluorescein,

Alexa Fluor™ 488, and CF®488A.[2]

The key spectral properties of Cy2 are summarized in the table below.
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Property Value Reference(s)

Excitation Maximum (λex) 492 nm [2][3]

Emission Maximum (λem) 508 nm [2][3]

Quantum Yield (Φ) 0.120 [4]

Molar Extinction Coefficient (ε)

Data not readily available in

public domain. General value

for cyanine dyes can be up to

300,000 M⁻¹cm⁻¹.

[5]

Chemical Structure
The chemical structure of a representative Cy2 dye is provided below. The structure features

two benzoxazole rings linked by a polymethine chain, with sulfonate and carboxyl groups that

enhance water solubility.

IUPAC Name: 3-(5-carboxypentyl)-2-[3-[3-(5-carboxypentyl)-6-sulfo-1,3-benzoxazol-3-ium-2-

yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate[6] Molecular Formula: C₂₉H₃₂N₂O₁₂S₂[6]

Molecular Weight: 664.7 g/mol [6]
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Figure 1. Chemical structure of a Cy2
dye.

Photostability and Environmental Sensitivity
Cy2 exhibits greater photostability and is less sensitive to pH changes compared to fluorescein

(FITC).[7] However, it is sensitive to the anti-fading agent p-phenylenediamine, which can

cause weak and diffused fluorescence.[7] Notably, the fluorescence of Cy2 is enhanced in non-

polar, plastic mounting media compared to aqueous environments, making it particularly

suitable for dehydrated and embedded samples.[7]

Experimental Protocols
This section details the methodologies for determining the fundamental properties of Cy2 and

its application in immunofluorescence.

Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a

given wavelength. While a specific value for Cy2 is not readily available, the following protocol

outlines the standard method for its determination using Beer-Lambert law.

Objective: To determine the molar extinction coefficient of Cy2 at its absorption maximum.
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Materials:

Cy2 dye, solid form

High-purity solvent (e.g., deionized water or PBS)

UV-Vis spectrophotometer

Calibrated analytical balance

Volumetric flasks and pipettes

Cuvettes with a 1 cm path length

Procedure:

Prepare a stock solution: Accurately weigh a small amount of Cy2 dye and dissolve it in a

precise volume of solvent to create a concentrated stock solution.

Prepare a dilution series: Create a series of dilutions from the stock solution with known

concentrations.

Measure absorbance: Using the spectrophotometer, measure the absorbance of each

dilution at the absorption maximum of Cy2 (492 nm).

Plot data: Plot the absorbance values against the corresponding molar concentrations.

Calculate the molar extinction coefficient: The molar extinction coefficient (ε) is determined

from the slope of the resulting line, according to the Beer-Lambert law (A = εcl), where A is

absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1

cm).

Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The

relative quantum yield of Cy2 can be determined by comparing it to a standard with a known

quantum yield.
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Objective: To determine the relative fluorescence quantum yield of Cy2.

Materials:

Cy2 dye solution of known absorbance

A fluorescence standard with a known quantum yield and similar spectral properties (e.g.,

fluorescein in 0.1 M NaOH, Φ = 0.95)

Fluorometer

UV-Vis spectrophotometer

Cuvettes

Procedure:

Prepare solutions: Prepare a dilute solution of Cy2 and the fluorescence standard in the

same solvent. The absorbance of both solutions at the excitation wavelength should be low

(typically < 0.1) to avoid inner filter effects.

Measure absorbance: Measure the absorbance of both the Cy2 solution and the standard

solution at the chosen excitation wavelength.

Measure fluorescence spectra: Record the fluorescence emission spectra of both the Cy2

solution and the standard solution using the same excitation wavelength and instrument

settings.

Calculate quantum yield: The quantum yield of Cy2 (Φ_Cy2) can be calculated using the

following equation:

Φ_Cy2 = Φ_std * (I_Cy2 / I_std) * (A_std / A_Cy2) * (n_Cy2² / n_std²)

Where:

Φ_std is the quantum yield of the standard

I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

Antibody Conjugation with Cy2 NHS Ester
Cy2 is commonly conjugated to antibodies for use in immunofluorescence. The following

protocol describes the conjugation of Cy2 N-hydroxysuccinimide (NHS) ester to primary amines

on an antibody.[8]

Objective: To covalently label an antibody with Cy2 NHS ester.

Materials:

Antibody to be labeled (in an amine-free buffer)

Cy2 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

Prepare the antibody: Dialyze the antibody against the reaction buffer to remove any amine-

containing preservatives. Adjust the antibody concentration to 2-5 mg/mL.

Prepare the Cy2 NHS ester stock solution: Dissolve the Cy2 NHS ester in DMF or DMSO to

a concentration of 10 mg/mL immediately before use.

Conjugation reaction: Add the Cy2 stock solution to the antibody solution while gently

stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a

starting point of 10:1 to 20:1 is common.[8] Incubate the reaction for 1 hour at room

temperature, protected from light.[8]
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Quench the reaction: Stop the reaction by adding the quenching solution to a final

concentration of 50-100 mM. Incubate for 30 minutes.[8]

Purify the conjugate: Separate the Cy2-conjugated antibody from the unconjugated dye

using a size-exclusion chromatography column.

Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the

absorbance of the conjugate at 280 nm (for the protein) and 492 nm (for Cy2).

Immunofluorescence Staining with a Cy2-Conjugated
Secondary Antibody
This protocol outlines a general workflow for indirect immunofluorescence using a Cy2-

conjugated secondary antibody to detect a primary antibody bound to a specific cellular target.

Objective: To visualize a target antigen in cells using a Cy2-conjugated secondary antibody.

Materials:

Cells grown on coverslips or slides

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody specific to the target antigen

Cy2-conjugated secondary antibody that recognizes the host species of the primary antibody

Phosphate-buffered saline (PBS)

Mounting medium

Procedure:

Cell fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
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Washing: Wash the cells three times with PBS.

Permeabilization: If the target antigen is intracellular, permeabilize the cells with

permeabilization buffer for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-

60 minutes.

Primary antibody incubation: Incubate the cells with the primary antibody diluted in blocking

buffer for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS.

Secondary antibody incubation: Incubate the cells with the Cy2-conjugated secondary

antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS, protected from light.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Visualization: Visualize the fluorescent signal using a fluorescence microscope with

appropriate filters for Cy2 (excitation ~490 nm, emission ~510 nm).

Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to

the use of Cy2 as a fluorescent probe.

Jablonski Diagram for Fluorescence
This diagram illustrates the electronic state transitions involved in the process of fluorescence,

which is the fundamental principle behind the utility of Cy2 as a probe.
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Caption: Jablonski diagram illustrating the electronic transitions of fluorescence.

Workflow for Antibody Conjugation with Cy2 NHS Ester
This flowchart outlines the key steps involved in the covalent labeling of an antibody with a Cy2

NHS ester.[8]
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Caption: Workflow for conjugating an antibody with Cy2 NHS ester.

Indirect Immunofluorescence Workflow Using a Cy2-
Conjugated Secondary Antibody
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This diagram illustrates the sequential steps of a typical indirect immunofluorescence

experiment utilizing a Cy2-conjugated secondary antibody for signal detection.

Start: Cells on Coverslip

Cell Fixation
(e.g., 4% PFA)

Permeabilization
(e.g., Triton X-100)

Blocking
(e.g., 1% BSA)

Primary Antibody Incubation

Cy2-Conjugated Secondary
Antibody Incubation

Mounting

Fluorescence Microscopy

End: Image Analysis
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Caption: Workflow for indirect immunofluorescence with a Cy2 secondary antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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